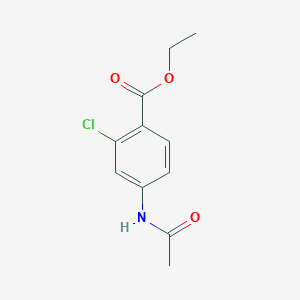
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide, also known as BMICH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMICH is a heterocyclic compound that contains a benzothiazole moiety, an isoxazole ring, and a carbohydrazide group.
Wirkmechanismus
The mechanism of action of N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are enzymes that play a key role in the apoptotic pathway. This compound has also been found to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The exact mechanism of antifungal activity of this compound is not known.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including lactate dehydrogenase, alkaline phosphatase, and tyrosine kinase. This compound has been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. This compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has several advantages and limitations for lab experiments. Its simple synthesis method and low toxicity make it a suitable candidate for in vitro and in vivo studies. However, its poor solubility in aqueous media makes it difficult to administer in animal studies. Further studies are needed to optimize the formulation of this compound for better bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Another direction is to optimize its formulation for better bioavailability and efficacy. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Overall, this compound holds great promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide can be synthesized using a simple one-pot reaction between 2-chlorobenzaldehyde, 2-aminobenzothiazole, and 5-methylisoxazole-4-carbohydrazide in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction between the aldehyde group of 2-chlorobenzaldehyde and the amino group of 2-aminobenzothiazole, followed by cyclization with 5-methylisoxazole-4-carbohydrazide to form this compound.
Wissenschaftliche Forschungsanwendungen
N'-1,3-benzothiazol-2-yl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antitubercular, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-10-15(16(23-25-10)11-6-2-3-7-12(11)19)17(24)21-22-18-20-13-8-4-5-9-14(13)26-18/h2-9H,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSZOZBGPVRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)

![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)